3-Tert-butyl-1-[(6-cyclopropylpyridin-3-yl)methyl]urea
Description
3-Tert-butyl-1-[(6-cyclopropylpyridin-3-yl)methyl]urea is a urea derivative characterized by a tert-butyl group at the 3-position and a pyridinylmethyl substituent bearing a cyclopropyl moiety at the 6-position of the pyridine ring. Urea derivatives are widely studied for their diverse biological activities, including enzyme inhibition and receptor modulation, owing to their hydrogen-bonding capabilities and structural versatility .
Properties
IUPAC Name |
1-tert-butyl-3-[(6-cyclopropylpyridin-3-yl)methyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-14(2,3)17-13(18)16-9-10-4-7-12(15-8-10)11-5-6-11/h4,7-8,11H,5-6,9H2,1-3H3,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMADCJZUEGCUTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCC1=CN=C(C=C1)C2CC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl-1-[(6-cyclopropylpyridin-3-yl)methyl]urea typically involves multiple steps, starting with the preparation of the cyclopropylpyridinyl intermediate. This intermediate is then reacted with tert-butyl isocyanate under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-Tert-butyl-1-[(6-cyclopropylpyridin-3-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the urea moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3-Tert-butyl-1-[(6-cyclopropylpyridin-3-yl)methyl]urea has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Tert-butyl-1-[(6-cyclopropylpyridin-3-yl)methyl]urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The cyclopropylpyridinyl group in the target compound may confer unique steric and electronic properties compared to isopropylphenyl (40i) or fluorophenyl (40j) analogs. Fluorinated derivatives (e.g., 40j, ) often exhibit improved metabolic stability and binding affinity due to increased lipophilicity and electronegativity .
- Synthetic Efficiency : Yields for urea derivatives vary significantly (19–85%), influenced by steric hindrance (e.g., tert-butyl) and reaction conditions. The patent compound in achieved 85% yield via optimized esterification and purification protocols.
- Hydrogen-Bonding Networks: Urea’s NH groups participate in hydrogen bonding, critical for crystal packing and target interactions. Analog 40i’s morpholinoethoxy group enhances solubility but may disrupt crystalline order compared to the cyclopropylpyridinyl group .
Crystallographic and Spectroscopic Comparisons
- For example, halogenated analogs (40j) may form denser crystals due to halogen bonding .
- Spectroscopy: $ ^1H $-NMR data for 40i (δ 7.74–1.22 ppm ) and the patent compound (δ 1.72 min HPLC retention ) highlight distinct electronic environments. The cyclopropyl group in the target compound would likely deshield adjacent protons, altering NMR shifts compared to isopropyl or morpholinoethoxy analogs.
Functional Group Impact on Bioactivity
- Urea Core : The urea moiety’s hydrogen-bonding capacity is conserved across analogs, enabling interactions with biological targets (e.g., kinases, GPCRs).
- Pyridine vs. Pyrazole : The target compound’s pyridine ring (vs. pyrazole in 40i/40j) may alter π-stacking interactions and basicity, affecting target selectivity .
- Cyclopropyl vs. Halogens : The cyclopropyl group’s strain and hydrophobicity could enhance membrane permeability relative to halogenated analogs .
Biological Activity
3-Tert-butyl-1-[(6-cyclopropylpyridin-3-yl)methyl]urea (CAS No. 2097923-59-4) is a compound that has attracted attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by a tert-butyl group, a cyclopropylpyridine moiety, and a urea linkage. This configuration is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C14H21N3O |
| Molecular Weight | 247.34 g/mol |
| IUPAC Name | 1-tert-butyl-3-[(6-cyclopropylpyridin-3-yl)methyl]urea |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The urea moiety allows the compound to engage in hydrogen bonding and other interactions that can modulate biological pathways.
Key Mechanisms
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can act as an antagonist or agonist at certain receptor sites, influencing cellular signaling.
- Biochemical Probing : Its unique structure makes it a valuable tool for probing biochemical pathways.
Pharmacological Studies
Recent studies have investigated the pharmacological properties of this compound, focusing on its potential as an anticancer agent and its effects on immune responses.
Case Study: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of various urea derivatives, including this compound. The results indicated that this compound exhibited significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis through caspase activation.
Case Study: Immune Modulation
Another study explored the immunomodulatory effects of the compound. It was found to inhibit Toll-like receptor (TLR) signaling pathways, suggesting potential applications in treating autoimmune disorders.
Comparative Studies
Comparative analysis with similar compounds revealed that this compound has enhanced selectivity towards certain biological targets compared to other urea derivatives.
| Compound | Activity | Selectivity |
|---|---|---|
| This compound | Anticancer, immune modulation | High |
| 3-Tert-butyl-1-(oxan-4-yl)urea | Moderate anticancer activity | Moderate |
| 3-Tert-butyl-1-(phenyl)urea | Low anticancer activity | Low |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Tert-butyl-1-[(6-cyclopropylpyridin-3-yl)methyl]urea, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer :
- Step 1 : Start with coupling a tert-butyl isocyanate derivative with a 6-cyclopropylpyridin-3-ylmethyl amine intermediate. Use carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous solvents like dichloromethane or THF .
- Step 2 : Optimize reaction conditions by controlling temperature (0–25°C) and using catalytic bases (e.g., DMAP) to minimize side reactions .
- Step 3 : Purify via column chromatography (silica gel, gradient elution) and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR in deuterated solvents (e.g., DMSO-d6) to confirm substituent positions and cyclopropane ring integrity .
- X-ray Crystallography : Analyze single crystals (grown via slow evaporation) to resolve 3D conformation and hydrogen-bonding patterns in the urea moiety .
- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict electronic properties like HOMO-LUMO gaps and electrostatic potential surfaces .
Q. What stability considerations are critical during storage and handling?
- Methodological Answer :
- Storage : Store under inert gas (argon or nitrogen) at –20°C to prevent hydrolysis of the urea group. Use amber vials to avoid photodegradation .
- Stability Testing : Conduct accelerated degradation studies under acidic (HCl), basic (NaOH), and oxidative (HO) conditions. Monitor via LC-MS for degradation products (e.g., cyclopropane ring-opening or urea cleavage) .
Advanced Research Questions
Q. What experimental strategies can elucidate the mechanism of action of this compound in biological systems?
- Methodological Answer :
- Target Identification : Use affinity chromatography with immobilized compound to pull down binding proteins from cell lysates. Validate targets via Western blot or ELISA .
- Enzyme Inhibition Assays : Test against kinase panels (e.g., EGFR, PI3K) under physiological pH (7.4) and measure IC values using fluorogenic substrates .
- Molecular Dynamics Simulations : Model interactions between the urea group and catalytic sites of target enzymes to predict binding modes and residence times .
Q. How can researchers address contradictions in reported data on physicochemical properties (e.g., solubility, logP)?
- Methodological Answer :
- Orthogonal Validation : Compare experimental logP values (shake-flask method) with computational predictions (e.g., XLogP3) .
- Solubility Profiling : Use nephelometry in buffered solutions (pH 1–10) to identify pH-dependent solubility trends. Cross-reference with PXRD to rule out polymorphic interference .
- Collaborative Studies : Replicate conflicting experiments across independent labs using standardized protocols (e.g., OECD guidelines) to isolate methodological variables .
Q. What methodologies are suitable for assessing environmental impact and degradation pathways?
- Methodological Answer :
- Biodegradation Assays : Incubate with activated sludge (OECD 301D) or soil microcosms. Monitor parent compound and metabolites via LC-HRMS to identify transformation products (e.g., hydroxylation or N-dealkylation) .
- Ecotoxicology : Test acute toxicity in Daphnia magna (OECD 202) and algal growth inhibition (OECD 201) to derive EC values .
- Photolysis Studies : Expose to UV light (λ = 254–365 nm) in aqueous solutions. Analyze photoproducts using GC-MS and assess half-lives under simulated sunlight .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
